Cas no 2104368-15-0 (1-(2,2-Difluorocyclopropyl)propan-2-amine)
1-(2,2-Difluorocyclopropyl)propan-2-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-3151026
- 2104368-15-0
- 1-(2,2-Difluorocyclopropyl)propan-2-amine
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- Inchi: 1S/C6H11F2N/c1-4(9)2-5-3-6(5,7)8/h4-5H,2-3,9H2,1H3
- InChI Key: WKDBCVHISHOIFB-UHFFFAOYSA-N
- SMILES: FC1(CC1CC(C)N)F
Computed Properties
- Exact Mass: 135.08595568g/mol
- Monoisotopic Mass: 135.08595568g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 26Ų
1-(2,2-Difluorocyclopropyl)propan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3151026-1g |
1-(2,2-difluorocyclopropyl)propan-2-amine |
2104368-15-0 | 1g |
$986.0 | 2023-09-05 | ||
| Enamine | EN300-3151026-5g |
1-(2,2-difluorocyclopropyl)propan-2-amine |
2104368-15-0 | 5g |
$2858.0 | 2023-09-05 | ||
| Enamine | EN300-3151026-10g |
1-(2,2-difluorocyclopropyl)propan-2-amine |
2104368-15-0 | 10g |
$4236.0 | 2023-09-05 | ||
| Enamine | EN300-3151026-0.05g |
1-(2,2-difluorocyclopropyl)propan-2-amine |
2104368-15-0 | 95.0% | 0.05g |
$827.0 | 2025-03-19 | |
| Enamine | EN300-3151026-0.1g |
1-(2,2-difluorocyclopropyl)propan-2-amine |
2104368-15-0 | 95.0% | 0.1g |
$867.0 | 2025-03-19 | |
| Enamine | EN300-3151026-0.25g |
1-(2,2-difluorocyclopropyl)propan-2-amine |
2104368-15-0 | 95.0% | 0.25g |
$906.0 | 2025-03-19 | |
| Enamine | EN300-3151026-0.5g |
1-(2,2-difluorocyclopropyl)propan-2-amine |
2104368-15-0 | 95.0% | 0.5g |
$946.0 | 2025-03-19 | |
| Enamine | EN300-3151026-1.0g |
1-(2,2-difluorocyclopropyl)propan-2-amine |
2104368-15-0 | 95.0% | 1.0g |
$986.0 | 2025-03-19 | |
| Enamine | EN300-3151026-2.5g |
1-(2,2-difluorocyclopropyl)propan-2-amine |
2104368-15-0 | 95.0% | 2.5g |
$1931.0 | 2025-03-19 | |
| Enamine | EN300-3151026-5.0g |
1-(2,2-difluorocyclopropyl)propan-2-amine |
2104368-15-0 | 95.0% | 5.0g |
$2858.0 | 2025-03-19 |
1-(2,2-Difluorocyclopropyl)propan-2-amine Related Literature
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Eduardo Enciso,Luis Cerdán,Leire Gartzia-Rivero,Jorge Bañuelos,Angel Costela,Iñigo López-Arbeloa,Inmaculada García-Moreno RSC Adv., 2015,5, 4454-4462
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 1-(2,2-Difluorocyclopropyl)propan-2-amine
1-(2,2-Difluorocyclopropyl)propan-2-amine: A Comprehensive Overview
The compound 1-(2,2-Difluorocyclopropyl)propan-2-amine (CAS No. 2104368-15-0) is a unique organic compound with significant applications in various fields. This compound is characterized by its cyclopropyl group substituted with two fluorine atoms and a propan-2-amine moiety. The combination of these structural elements imparts distinctive chemical and physical properties to the molecule, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the potential of 1-(2,2-Difluorocyclopropyl)propan-2-amine in drug discovery and development. Its cyclopropyl ring is known for its high strain energy, which can lead to unique reactivity and selectivity in biochemical interactions. This property has been leveraged in designing novel therapeutic agents targeting specific protein-protein interactions (PPIs), a challenging area in drug development. Researchers have demonstrated that this compound can modulate PPIs involved in diseases such as cancer and neurodegenerative disorders, showcasing its potential as a lead compound for future therapeutics.
The synthesis of 1-(2,2-Difluorocyclopropyl)propan-2-amine involves a multi-step process that combines fluorination and cyclopropanation techniques. Recent advancements in catalytic fluorination methods have improved the efficiency and scalability of this synthesis. For instance, the use of palladium-catalyzed coupling reactions has enabled the precise incorporation of fluorine atoms into the cyclopropyl ring, ensuring high purity and yield of the final product. These developments have made the compound more accessible for large-scale applications in pharmaceuticals and materials science.
In terms of chemical properties, 1-(2,2-Difluorocyclopropyl)propan-2-amine exhibits remarkable stability under physiological conditions due to the electron-withdrawing effects of the fluorine atoms. This stability enhances its bioavailability and reduces off-target effects, making it an attractive candidate for drug delivery systems. Additionally, its amino group allows for further functionalization, enabling the creation of derivatives with enhanced pharmacokinetic profiles.
From an environmental perspective, the degradation pathways of 1-(2,2-Difluorocyclopropyl)propan-2-amine have been studied extensively. Research indicates that the compound undergoes rapid hydrolysis under alkaline conditions, minimizing its persistence in aquatic environments. This characteristic aligns with current sustainability goals and regulatory requirements for eco-friendly chemical compounds.
In conclusion, 1-(2,2-Difluorocyclopropyl)propan-2-amine (CAS No. 2104368-15-0) stands out as a versatile compound with promising applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in modern chemical research. As ongoing studies continue to uncover its full potential, this compound is expected to contribute significantly to the development of innovative solutions in medicine and beyond.
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